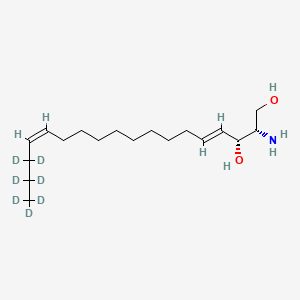

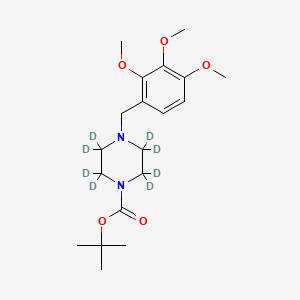

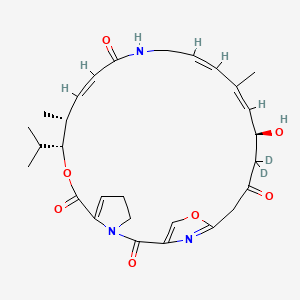

![molecular formula C54H66N4O10 B12412054 Benzyl 4-([1,1'-biphenyl]-2-yl)-1-(6-((2-(butylamino)-1-(4-(2-methoxy-2-oxoethoxy)-3-(methoxycarbonyl)phenyl)-2-oxoethyl)(hexyl)amino)-6-oxohexyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12412054.png)

Benzyl 4-([1,1'-biphenyl]-2-yl)-1-(6-((2-(butylamino)-1-(4-(2-methoxy-2-oxoethoxy)-3-(methoxycarbonyl)phenyl)-2-oxoethyl)(hexyl)amino)-6-oxohexyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

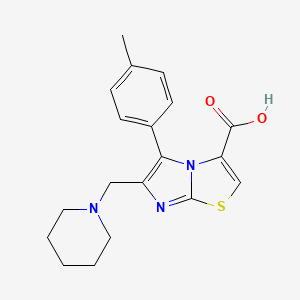

MAL3-101 is a synthetic compound known for its role as an inhibitor of heat shock protein 70 (HSP70). Heat shock proteins are a family of proteins that are produced by cells in response to stressful conditions. MAL3-101 has been studied for its potential therapeutic applications, particularly in cancer treatment, due to its ability to modulate the activity of HSP70 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for MAL3-101 are not well-documented in the literature. given its synthetic nature, it is likely produced through a series of chemical reactions involving the assembly of its dihydropyrimidine core and subsequent modifications to achieve the desired biological activity.

Análisis De Reacciones Químicas

Types of Reactions

MAL3-101 primarily undergoes interactions with proteins rather than traditional chemical reactions like oxidation or reduction. Its main activity is the inhibition of the ATPase activity of HSP70 by blocking the interaction with Hsp40 co-chaperones .

Common Reagents and Conditions

The common reagents used in the synthesis of MAL3-101 include various organic solvents and catalysts that facilitate the formation of the dihydropyrimidine core. Specific conditions such as temperature and pH are optimized to ensure the stability and activity of the compound.

Major Products Formed

The major product formed from the synthesis of MAL3-101 is the active dihydropyrimidine analog itself, which is then used in various biological assays to study its inhibitory effects on HSP70.

Aplicaciones Científicas De Investigación

Cancer Research: MAL3-101 has shown efficacy in inhibiting the proliferation of cancer cells, particularly in Merkel cell carcinoma and multiple myeloma It induces apoptosis in cancer cells by modulating the unfolded protein response and endoplasmic reticulum-associated degradation pathways.

Neurodegenerative Diseases: Due to its role in protein folding and degradation, MAL3-101 is being investigated for its potential to treat neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

Mecanismo De Acción

MAL3-101 exerts its effects by binding to an allosteric site in the ATP-binding domain of HSP70. This binding inhibits the ATPase activity of HSP70, which is essential for its chaperone function . By blocking the interaction between HSP70 and Hsp40 co-chaperones, MAL3-101 disrupts the protein folding process, leading to the accumulation of misfolded proteins and subsequent cell death .

Comparación Con Compuestos Similares

Similar Compounds

VER-155008: An ATP-competitive inhibitor of HSP70 that binds to the ATP-binding domain.

MKT-077: A rhodacyanine dye that selectively targets the mitochondria of cancer cells and inhibits HSP70.

15-Deoxyspergualin: A compound that modulates the immune response and has been shown to inhibit HSP70.

Uniqueness of MAL3-101

MAL3-101 is unique in its allosteric inhibition of HSP70, which differentiates it from ATP-competitive inhibitors like VER-155008 . This allosteric inhibition allows MAL3-101 to modulate HSP70 activity without competing with ATP, potentially reducing the likelihood of resistance development in cancer cells.

Propiedades

Fórmula molecular |

C54H66N4O10 |

|---|---|

Peso molecular |

931.1 g/mol |

Nombre IUPAC |

benzyl 3-[6-[[2-(butylamino)-1-[3-methoxycarbonyl-4-(2-methoxy-2-oxoethoxy)phenyl]-2-oxoethyl]-hexylamino]-6-oxohexyl]-4-methyl-2-oxo-6-(2-phenylphenyl)-1,6-dihydropyrimidine-5-carboxylate |

InChI |

InChI=1S/C54H66N4O10/c1-6-8-10-21-34-58(50(51(61)55-32-9-7-2)41-30-31-45(67-37-47(60)65-4)44(35-41)52(62)66-5)46(59)29-18-13-22-33-57-38(3)48(53(63)68-36-39-23-14-11-15-24-39)49(56-54(57)64)43-28-20-19-27-42(43)40-25-16-12-17-26-40/h11-12,14-17,19-20,23-28,30-31,35,49-50H,6-10,13,18,21-22,29,32-34,36-37H2,1-5H3,(H,55,61)(H,56,64) |

Clave InChI |

NSXAKOFJIUXNBS-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCN(C(C1=CC(=C(C=C1)OCC(=O)OC)C(=O)OC)C(=O)NCCCC)C(=O)CCCCCN2C(=C(C(NC2=O)C3=CC=CC=C3C4=CC=CC=C4)C(=O)OCC5=CC=CC=C5)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

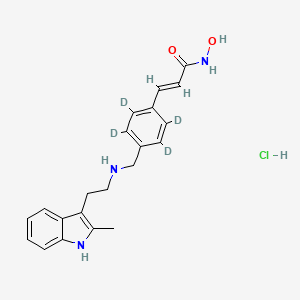

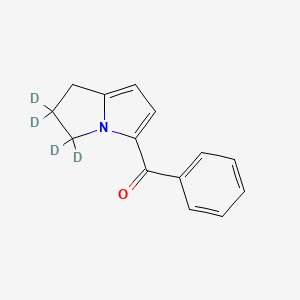

![Bis[7,8,8,8-tetradeuterio-7-(trideuteriomethyl)octyl] cyclohexane-1,2-dicarboxylate](/img/structure/B12411986.png)